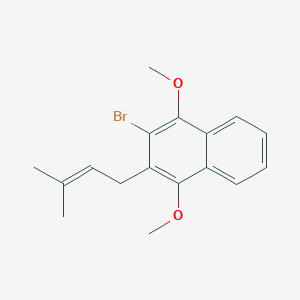
Naphthalene, 2-bromo-1,4-dimethoxy-3-(3-methyl-2-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2-bromo-1,4-dimethoxy-3-(3-methyl-2-butenyl)- is an organic compound with the molecular formula C17H19BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features bromine, methoxy, and prenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-bromo-1,4-dimethoxy-3-(3-methyl-2-butenyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2-bromo-1,4-dimethoxy-3-(3-methyl-2-butenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or to modify the prenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce naphthoquinones.
Scientific Research Applications
Naphthalene, 2-bromo-1,4-dimethoxy-3-(3-methyl-2-butenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Naphthalene, 2-bromo-1,4-dimethoxy-3-(3-methyl-2-butenyl)- involves its interaction with various molecular targets. The bromine and methoxy groups can participate in electrophilic and nucleophilic interactions, respectively. The prenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Naphthalene, 2-bromo-1,4-dimethoxy-3-methyl-
- Naphthalene, 1-bromo-4-methyl-
- Naphthalene, 2,3-dimethoxy-
Uniqueness
Naphthalene, 2-bromo-1,4-dimethoxy-3-(3-methyl-2-butenyl)- is unique due to the presence of the prenyl group, which is not commonly found in similar naphthalene derivatives. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
873531-17-0 |
|---|---|
Molecular Formula |
C17H19BrO2 |
Molecular Weight |
335.2 g/mol |
IUPAC Name |
2-bromo-1,4-dimethoxy-3-(3-methylbut-2-enyl)naphthalene |
InChI |
InChI=1S/C17H19BrO2/c1-11(2)9-10-14-15(18)17(20-4)13-8-6-5-7-12(13)16(14)19-3/h5-9H,10H2,1-4H3 |
InChI Key |
JAGXAWANNCDVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=C1Br)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















